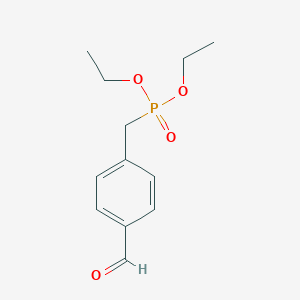

4-(Diethoxyphosphorylmethyl)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

4-(diethoxyphosphorylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFUMRMVANEEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563617 | |

| Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125185-25-3 | |

| Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4-(Bromomethyl)benzaldehyde

The success of this method hinges on the preparation of 4-(bromomethyl)benzaldehyde, which is synthesized via radical bromination of 4-methylbenzaldehyde. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride under reflux, the benzylic methyl group undergoes bromination to yield 4-(bromomethyl)benzaldehyde. This step requires careful control to avoid side reactions involving the aldehyde group.

Phosphorylation via Arbuzov Reaction

Heating 4-(bromomethyl)benzaldehyde with triethyl phosphite at 160°C for 2 hours under nitrogen facilitates nucleophilic substitution, replacing the bromide with a diethoxyphosphoryl group. Excess triethyl phosphite is removed under vacuum, yielding the target compound as a colorless oil with a reported efficiency of 97%. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 3.36 ppm (d, J = 22.0 Hz) for the phosphorylmethyl group and δ 9.98 ppm (s) for the aldehyde proton.

Benzoate Ester Hydrolysis and Oxidation Route

For cases where 4-(bromomethyl)benzaldehyde is inaccessible, an alternative multi-step pathway begins with methyl 4-((diethoxyphosphoryl)methyl)benzoate, a compound readily synthesized via Arbuzov reaction.

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield 4-((diethoxyphosphoryl)methyl)benzoic acid. This intermediate is isolated via acidification and filtration.

Reduction to Benzyl Alcohol

The carboxylic acid is reduced to 4-((diethoxyphosphoryl)methyl)benzyl alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds quantitatively but requires rigorous exclusion of moisture.

Oxidation to Aldehyde

The primary alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane, preventing over-oxidation to the carboxylic acid. This step achieves moderate yields (60–70%) due to the sensitivity of the aldehyde group.

Protection-Deprotection Strategy

To mitigate the reactivity of the aldehyde during phosphorylation, a protective-group approach is employed.

Acetal Protection

4-Methylbenzaldehyde is converted to its dimethyl acetal using methanol and a catalytic acid (e.g., p-toluenesulfonic acid). The acetal-protected intermediate is brominated at the benzylic position via radical conditions, yielding 4-(bromomethyl)benzaldehyde dimethyl acetal.

Phosphorylation and Deprotection

The brominated acetal undergoes Arbuzov reaction with triethyl phosphite, followed by acidic hydrolysis (HCl in water/THF) to regenerate the aldehyde. This method achieves an overall yield of 85%, circumventing direct handling of the reactive aldehyde.

Alternative Synthetic Pathways

Horner-Wadsworth-Emmons Reaction

While typically used to form α,β-unsaturated carbonyl compounds, this reaction can indirectly access the target aldehyde. A phosphonate-containing precursor is reacted with a formylating agent, though this approach remains exploratory.

Nucleophilic Substitution

4-(Bromomethyl)benzaldehyde reacts with the sodium salt of diethyl phosphite in dimethylformamide (DMF), though competing aldol condensation of the aldehyde limits practicality.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diethoxyphosphorylmethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The diethoxyphosphorylmethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(Diethoxyphosphorylmethyl)benzoic acid.

Reduction: 4-(Diethoxyphosphorylmethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Diethoxyphosphorylmethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Wirkmechanismus

The mechanism of action of 4-(Diethoxyphosphorylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The diethoxyphosphorylmethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., phosphoryl, bromomethyl) increase the aldehyde’s electrophilicity, favoring nucleophilic attacks.

- Electron-donating groups (e.g., diethylamino, hydroxy) reduce aldehyde reactivity but enhance solubility in polar solvents .

Reactivity Comparison :

- Bromomethyl and phosphorylmethyl groups enable further functionalization (e.g., alkylation, phosphorylation).

- Aldehydes with amino groups (e.g., diethylamino) undergo Schiff base formation, useful in drug design .

Physicochemical Properties

Notes:

- The phosphoryl group increases molecular weight and hydrophobicity compared to hydroxy or methoxy derivatives.

- Fluorinated analogs (e.g., 4-(Difluoromethoxy)-3-methoxybenzaldehyde) exhibit enhanced metabolic stability and lipophilicity .

Biologische Aktivität

4-(Diethoxyphosphorylmethyl)benzaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C₁₂H₁₇O₄P

- Molecular Weight : 250.25 g/mol

- CAS Number : 125185-25-3

The compound features a diethoxyphosphoryl group attached to a benzaldehyde moiety, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The aldehyde functional group can participate in nucleophilic addition reactions, leading to the formation of stable adducts with biological macromolecules.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, benzaldehyde derivatives have demonstrated effectiveness against various bacterial strains by disrupting their cell membranes and inhibiting growth. This suggests that this compound may possess similar properties.

Cytotoxicity

Studies on related phosphonates have shown cytotoxic effects on cancer cell lines, indicating that this compound might also exhibit selective toxicity towards malignant cells. The mechanism is thought to involve the induction of apoptosis through oxidative stress pathways.

Case Studies

-

Antibacterial Activity

A study evaluated the antibacterial efficacy of benzaldehyde derivatives against Staphylococcus aureus and other pathogenic bacteria. The results indicated that these compounds could reduce the minimum inhibitory concentration (MIC) of standard antibiotics when used in combination, suggesting a synergistic effect that could enhance therapeutic outcomes . -

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that phosphonate-containing compounds can induce apoptosis in various cancer cell lines. This involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of diethyl phosphite with a suitable benzyl halide or aldehyde under controlled conditions. This synthetic route allows for the introduction of the diethoxyphosphoryl group while maintaining the integrity of the aldehyde functionality.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Cytotoxic | Enzyme inhibition, receptor modulation |

| Benzaldehyde | Antibacterial | Membrane disruption |

| Phosphonate derivatives | Cytotoxic | Apoptosis induction via oxidative stress |

Q & A

Q. What are the common synthetic routes for 4-(Diethoxyphosphorylmethyl)benzaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, benzaldehyde derivatives can react with diethyl phosphite under catalysis (e.g., palladium or sodium carbonate) in solvents like toluene at elevated temperatures . Optimization involves adjusting stoichiometry, catalyst loading (e.g., 5 mol% Pd), and reaction time (e.g., 16–24 hours) to maximize yield. Purity is ensured via column chromatography or recrystallization, as seen in similar benzaldehyde derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the aldehyde proton (~9.8 ppm) and phosphoryl-methyl integration .

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (P=O stretch) validate functional groups .

- X-ray crystallography : SHELX software refines crystal structures, with parameters like space group and unit cell dimensions (e.g., Å, ) .

Q. What safety protocols are essential for handling this compound?

- Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water. Remove contaminated clothing .

- Toxicity : Use fume hoods and PPE (gloves, goggles), as toxicological data are limited. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen bonding patterns?

SHELXL refines crystallographic models to identify hydrogen bonds (e.g., O–HO) and torsional angles. For example, graph-set analysis (e.g., Etter’s formalism) classifies intermolecular interactions, revealing how the phosphoryl group influences packing motifs . Discrepancies in bond lengths (>0.02 Å) between studies may indicate solvent effects or disorder, requiring iterative refinement .

Q. How do contradictory data on reaction yields arise, and what troubleshooting strategies apply?

Variations in yield (e.g., 70–90%) often stem from:

- Catalyst deactivation : Pd catalysts degrade with moisture; use anhydrous conditions .

- Byproduct formation : Monitor intermediates via TLC. For example, column chromatography separates phosphorylated byproducts from the aldehyde .

- Temperature control : Exothermic reactions require gradual heating (e.g., 60°C to 80°C over 1 hour) .

Q. What computational methods validate the electronic effects of the diethoxyphosphoryl group?

- DFT calculations : Compare HOMO-LUMO gaps of the phosphoryl group (electron-withdrawing) versus methoxy analogs. Basis sets like B3LYP/6-311+G(d,p) predict charge distribution .

- Molecular docking : Simulate interactions with enzymes (e.g., DHFR inhibitors) to assess steric/electronic compatibility .

Q. How does the phosphoryl group influence biological activity in structure-activity relationship (SAR) studies?

The phosphoryl group enhances solubility (log ~1.5) and bioavailability. In antimicrobial assays, its electronegativity disrupts bacterial membranes, but steric bulk may reduce binding affinity. Compare IC values of phosphorylated vs. non-phosphorylated analogs .

Methodological Considerations

Q. Designing experiments to study degradation pathways under varying pH/temperature

- HPLC-MS : Monitor hydrolysis products (e.g., benzaldehyde) at pH 2–12 and 25–60°C.

- Kinetic analysis : Fit data to first-order models ( = ln2/) to determine stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.